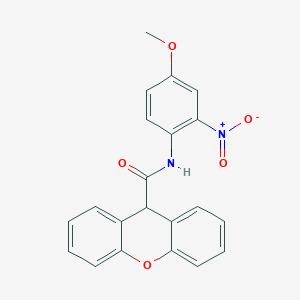
N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~9~-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a xanthene core substituted with a methoxy and nitro group on the phenyl ring
Preparation Methods
The synthesis of N9-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-nitroaniline and xanthene-9-carboxylic acid.
Coupling Reaction: The 4-methoxy-2-nitroaniline is coupled with xanthene-9-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
N~9~-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The xanthene core can undergo oxidation reactions to form xanthone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~9~-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and fluorescent dyes.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets
Mechanism of Action
The mechanism of action of N9-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the xanthene core can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparison with Similar Compounds
N~9~-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE can be compared with other similar compounds such as:
4-Methoxy-2-nitrophenylboronic acid: This compound shares the methoxy and nitro substituents but differs in its boronic acid functionality.
N-(4-Methoxy-2-nitrophenyl)-4-(phenoxymethyl)benzamide: This compound has a similar phenyl ring substitution pattern but includes a different core structure.
The uniqueness of N9-(4-METHOXY-2-NITROPHENYL)-9H-XANTHENE-9-CARBOXAMIDE lies in its xanthene core, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H16N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-27-13-10-11-16(17(12-13)23(25)26)22-21(24)20-14-6-2-4-8-18(14)28-19-9-5-3-7-15(19)20/h2-12,20H,1H3,(H,22,24) |
InChI Key |
CFDYJIXRPDFBLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10935441.png)
![{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10935442.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10935444.png)
![4-bromo-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B10935445.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10935447.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935448.png)
![2-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B10935452.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10935455.png)
![4-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10935456.png)
![Ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10935457.png)
![N-[2-(dimethylamino)ethyl]-3-(2-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935471.png)
![1-{[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10935487.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10935496.png)
![N-[4-(difluoromethoxy)phenyl]-3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10935497.png)
